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molecular formula C13H9N3O2 B8455256 8-(4-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 104271-49-0

8-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B8455256
M. Wt: 239.23 g/mol
InChI Key: IYPFBULYHXTWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596872

Procedure details

Add 45 g of iron powder to a solution of 15 g (62.7 mmol) of the product from Example 19 in 400 ml of 75% acetic acid. Heat to 60°-70° C. for 2 hr. Filter the reaction mixture over celite and concentrate the filtrate to approximately 50 ml under vacuum. Neutralize the residue with saturated sodium carbonate solution and extract with three 200 ml portions of methylene chloride. Dry the combined extracts over sodium sulfate, treat with charcoal and remove the solvent in vacuo. Crystallize the residue from ether to provide the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
45 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:11]3[N:12]([CH:16]=[CH:17][N:18]=3)[CH:13]=[CH:14][CH:15]=2)=[CH:6][CH:5]=1)([O-])=O>C(O)(=O)C.[Fe]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[C:11]3[N:12]([CH:16]=[CH:17][N:18]=3)[CH:13]=[CH:14][CH:15]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1C=2N(C=CC1)C=CN2
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
45 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to 60°-70° C. for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to approximately 50 ml under vacuum
EXTRACTION
Type
EXTRACTION
Details
Neutralize the residue with saturated sodium carbonate solution and extract with three 200 ml portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined extracts over sodium sulfate
ADDITION
Type
ADDITION
Details
treat with charcoal
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallize the residue from ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1C=2N(C=CC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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